Product packaging for KLH/REDUCTIVE AMINATION(Cat. No.:CAS No. 196085-62-8)

KLH/REDUCTIVE AMINATION

Cat. No.: B1180497
CAS No.: 196085-62-8
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Description

Overview of Bioconjugation Strategies for Enhancing Immunogenicity in Research

Bioconjugation is the chemical strategy of forming a stable, covalent link between two molecules, where at least one is a biomolecule. wikipedia.org In the context of immunology, bioconjugation is a critical tool for enhancing the immunogenicity of antigens, particularly for subunit vaccines which, despite their safety profile, often lack the strength to provoke a full protective immune response. nih.govacs.org Strategies to bolster immunogenicity often involve presenting antigens in multimeric formats, such as on nanoparticles or through conjugation to a carrier protein. nih.govnih.gov This multivalency can more effectively engage and cluster B cell receptors, leading to stronger activation and a more potent humoral immune response. nih.gov The choice of chemical coupling is determined by the available functional groups on the molecules to be conjugated, the desired orientation, and the potential impact on the biological and antigenic properties of the resulting conjugate. creative-biolabs.comgbiosciences.com

Historical Context and Significance of Carrier Proteins in Immunogen Design

The concept that the immunogenicity of small molecules, or haptens, could be significantly increased by coupling them to a larger protein carrier dates back to the work of Karl Landsteiner in the early 20th century. wikipedia.orgcreative-diagnostics.com This foundational discovery laid the groundwork for the development of conjugate vaccines. In the 1980s, researchers demonstrated that conjugating bacterial polysaccharides to carrier proteins like diphtheria and tetanus toxoids dramatically enhanced the antibody response, particularly in infants whose immune systems are not yet fully mature. nih.govnih.gov This technology transformed polysaccharide vaccines from T-cell independent antigens, which elicit a weaker and shorter-lived immune response, to T-cell dependent antigens that induce immunologic memory and a more robust, long-lasting immunity. nih.govnih.govasm.org Carrier proteins provide the necessary T-cell epitopes that are recognized by helper T-cells, which in turn activate B-cells to produce antibodies against the conjugated hapten. creative-biolabs.comcreative-diagnostics.com

Fundamental Principles of Hapten-Carrier Conjugation

Haptens are small molecules that can be recognized by antibodies but are incapable of inducing an immune response on their own because they cannot effectively cross-link B-cell receptors or recruit the necessary T-cell help. creative-biolabs.comnih.gov When covalently linked to a larger carrier protein, the resulting hapten-carrier conjugate becomes immunogenic. nih.gov The process begins when a B-cell recognizes and binds to the hapten portion of the conjugate. The entire complex is then internalized by the B-cell, and the carrier protein is processed into smaller peptides. These peptides are then presented on the B-cell's surface via MHC class II molecules. Helper T-cells that are specific for these carrier-derived peptides can then bind to the B-cell, providing the activation signals necessary for the B-cell to proliferate and differentiate into plasma cells that produce antibodies specifically against the hapten. creative-biolabs.comcreative-diagnostics.com The physical linkage between the hapten and the carrier is crucial for this cooperative interaction between B-cells and T-cells. creative-diagnostics.com The density of the hapten on the carrier protein is also a critical factor, as it can influence the strength and nature of the immune response. nih.govnih.gov

Properties

CAS No.

196085-62-8

Molecular Formula

C9H20N2

Synonyms

KLH/REDUCTIVE AMINATION

Origin of Product

United States

Reductive Amination Chemistry in Bioconjugation

Core Reaction Mechanism: Schiff Base Formation and Reduction

The reductive amination reaction proceeds in a two-step mechanism. The initial step involves the formation of a Schiff base, an intermediate compound containing a carbon-nitrogen double bond, which is then reduced to a stable secondary amine. wikipedia.orgyoutube.com

Nucleophilic Attack of Amine on Carbonyl

The reaction is initiated by the nucleophilic attack of a primary amine from the protein on the electrophilic carbonyl carbon of an aldehyde or ketone on the hapten. This forms a tetrahedral intermediate known as a hemiaminal. wikipedia.org

Imine (Schiff Base) Intermediate Formation

The unstable hemiaminal then undergoes dehydration, eliminating a molecule of water to form an imine, commonly referred to as a Schiff base. wikipedia.org This reaction is reversible and the equilibrium can be influenced by factors such as pH.

Reduction to Stable Secondary Amine Linkage

The final step is the reduction of the C=N double bond of the Schiff base to a stable secondary amine linkage. This is typically achieved using a mild reducing agent. wikipedia.orgyoutube.com The resulting covalent bond is stable under physiological conditions, ensuring the integrity of the hapten-carrier conjugate. nih.gov

Key Reagents and Catalysts in Reductive Amination for Bioconjugation

The success of reductive amination for bioconjugation relies on the careful selection of reagents that are effective under mild, aqueous conditions compatible with protein stability.

Aldehyde and Ketone Donors

The hapten or molecule to be conjugated must possess a carbonyl group, either an aldehyde or a ketone. Aldehydes are generally more reactive than ketones. These functional groups can be native to the molecule or introduced through chemical modification.

Amine Acceptors (e.g., Lysine (B10760008) ε-Amines)

Keyhole Limpet Hemocyanin is an ideal carrier protein for reductive amination due to its high molecular weight and the abundance of primary amino groups. thermofisher.com Specifically, the ε-amino groups of its numerous lysine residues serve as the primary sites for conjugation. thermofisher.com While the exact number can vary, KLH is reported to have hundreds of available primary amines for coupling. thermofisher.com

KLH Isoform Approximate Number of Available Lysine Residues
KLH1High
KLH2High

This table provides a qualitative representation of the high number of lysine residues available on KLH isoforms for conjugation.

The choice of reducing agent is critical in reductive amination for bioconjugation. The ideal reagent should selectively reduce the imine bond without affecting the carbonyl group of the hapten or other functional groups on the protein.

Reducing Agent Characteristics Typical Reaction Conditions
Sodium Cyanoborohydride (NaBH3CN) Mild reducing agent, effective at reducing imines but not aldehydes or ketones at neutral pH. However, it can release toxic cyanide gas under acidic conditions. interchim.frpH 6-9
Sodium Triacetoxyborohydride (B8407120) (NaBH(OAc)3) A safer alternative to NaBH3CN, as it does not release toxic byproducts. sigmaaldrich.cn It is also a mild and selective reducing agent. interchim.frsigmaaldrich.cnTypically used in organic solvents, but can be adapted for aqueous conditions.

This interactive table summarizes the key characteristics and typical reaction conditions for common reducing agents used in the reductive amination of KLH.

Research has shown that the density of the hapten on the carrier protein can influence the resulting immune response. nih.govnih.gov Reductive amination allows for a degree of control over this hapten density. For example, studies have shown that a moderate hapten density of around 15 molecules per carrier protein can lead to a high antibody titer and specificity. nih.gov The stability of the formed secondary amine linkage is crucial for the in vivo efficacy of the conjugate, and studies have demonstrated its stability under physiological conditions. nih.gov

Research Findings and Data

The effectiveness of KLH as a carrier protein and the efficiency of reductive amination for conjugation have been demonstrated in numerous studies. The choice of conjugation chemistry can significantly impact the immunogenicity of the resulting conjugate. oup.com Research has shown that the density of the hapten on the carrier protein is a critical parameter that can be controlled through the reaction conditions of reductive amination. nih.gov Studies have demonstrated that an optimal hapten density can lead to a stronger immune response and the production of higher affinity antibodies. nih.gov

For instance, in the development of an immunoassay for the pesticide diazinon, researchers successfully synthesized a diazinon-KLH conjugate and confirmed its structure, leading to the production of a high-affinity monoclonal antibody. juniperpublishers.com Another study highlighted that while reductive amination is a valuable tool, reaction conditions such as pH and the choice of buffer can significantly affect the efficiency of the conjugation and the stability of the resulting glycoconjugate. nih.gov

The following table summarizes the key molecules involved in the KLH/Reductive Amination process:

Compound NameRole in the Process
Keyhole Limpet Hemocyanin (KLH) Carrier Protein
Hapten Small molecule antigen
Aldehyde or Ketone Functional group on hapten for conjugation
Primary Amine (from Lysine) Functional group on KLH for conjugation
Sodium Cyanoborohydride (NaBH₃CN) Reducing Agent
Schiff Base (Imine) Reaction Intermediate
Secondary Amine Stable covalent bond formed

Conjugation Strategies and Methodologies for Klh/reductive Amination

Optimization of Conjugation Parameters

The success and reproducibility of KLH-hapten conjugation through reductive amination depend heavily on the careful optimization of several reaction parameters.

The choice of buffer is also crucial. Buffers should be non-reactive with the components of the conjugation reaction. Suitable buffer systems include phosphate-buffered saline (PBS), MES, MOPS, and HEPES interchim.fr. Amine-containing buffers such as Tris should be avoided as they will compete with the amine-functionalized hapten, reducing conjugation efficiency.

ParameterRecommended ConditionSource(s)
Reaction pH 6.5 - 9.0 nih.govinterchim.frlifetein.com
Buffer Systems Phosphate, Borate, MES, MOPS, HEPES nih.govinterchim.fr

Temperature and time are interdependent variables that must be optimized to ensure the reaction goes to completion without degrading the protein or hapten. The reaction can proceed effectively under various conditions, from prolonged incubation at low temperatures to shorter durations at higher temperatures. Mild conditions, such as stirring for several hours at room temperature or overnight at 4°C, are common and help preserve the structural integrity of the KLH carrier protein lifetein.com. In some cases, increasing the temperature to a range of 37-75°C can significantly accelerate the reaction rate nih.govresearchgate.net.

TemperatureDurationSource(s)
Room Temperature3 - 6 hours lifetein.comresearchgate.net
4°COvernight (8-12 hours) lifetein.com
37-50°C10 - 24 hours nih.gov
70-75°CVaries (e.g., 2-4 hours) researchgate.net

The molar ratio of hapten to KLH is a key determinant of the final hapten density on the carrier protein, which in turn affects the immunogenicity of the conjugate. A hapten density of 15 to 30 molecules per carrier is often targeted for generating a robust antibody response researchgate.net. To achieve this, a molar excess of the hapten is typically used in the reaction. For peptide haptens, a 20- to 100-fold molar excess over KLH may be employed cellmosaic.com.

The concentration of the reducing agent must be sufficient to efficiently reduce the formed imine without causing unwanted side reactions. In protocols using sodium cyanoborohydride, concentrations around 300 mM have been reported nih.gov. The optimal concentration depends on the specific reducing agent used and the scale of the reaction.

ReactantRecommended Ratio/ConcentrationSource(s)
Hapten:KLH Molar Ratio 20:1 to 100:1 cellmosaic.com
Target Hapten Density 15-30 haptens per KLH molecule researchgate.net
Reducing Agent (NaBH₃CN) ~300 mM nih.gov

A significant consideration in reductive amination is the choice of reducing agent. Sodium cyanoborohydride (NaBH₃CN) is highly effective because it is stable at neutral pH and selectively reduces the imine intermediate in the presence of the more stable carbonyl group of the hapten wikipedia.org. However, a major drawback of NaBH₃CN is the generation of highly toxic hydrogen cyanide (HCN) and free cyanide ions (CN⁻) as byproducts, particularly under acidic workup conditions wikipedia.orgnih.gov.

To mitigate this risk, several strategies can be employed:

Use of Alternative Reducing Agents: Safer alternatives to NaBH₃CN are available. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a milder and non-toxic reducing agent that is widely used sigmaaldrich.com. Other alternatives include various borane (B79455) complexes, such as pyridine (B92270) borane, which has been shown to be an effective substitute in protein modification reactions nih.gov.

Byproduct Scavenging: If NaBH₃CN is used, the formation of N-cyanomethyl byproducts can be suppressed by the addition of metal ions, such as Ni²⁺, which act as scavengers by forming stable complexes with free cyanide ions nih.gov.

Purification: After the conjugation reaction, thorough purification of the conjugate via dialysis or size-exclusion chromatography is essential to remove any unreacted reagents and toxic byproducts interchim.fr.

Reducing AgentAdvantagesDisadvantagesSource(s)
Sodium Cyanoborohydride (NaBH₃CN) Selective for imines; stable at neutral pH.Produces toxic cyanide byproducts. wikipedia.orgnih.gov
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Milder, non-toxic, effective.Less selective than NaBH₃CN. sigmaaldrich.com
Pyridine Borane Non-toxic alternative.May have different reactivity profile. nih.gov

Linker Chemistry in KLH/Reductive Amination Conjugation

Linkers, also known as spacers, are bifunctional molecules that play a critical role in the design of hapten-carrier conjugates. In the context of reductive amination, the linker serves to connect the hapten to the reactive functional group (either a carbonyl or an amine) that will participate in the conjugation reaction.

The primary functions of a linker in this system are:

To provide the necessary reactive group: The linker is synthesized with a terminal aldehyde, ketone, or amine group, enabling the conjugation reaction.

To present the hapten epitope: By spacing the hapten away from the large surface of the KLH carrier, the linker ensures that the hapten's key antigenic determinants are accessible to the immune system, which is crucial for generating a specific antibody response.

To improve solubility: Linkers with hydrophilic properties (e.g., those containing polyethylene (B3416737) glycol - PEG) can help to mitigate solubility issues that may arise from the conjugation of hydrophobic haptens to KLH.

The choice of linker depends on the chemical nature of the hapten and the desired characteristics of the final immunogen. The length and flexibility of the linker are important variables that can be adjusted to optimize the immune response.

Application of Bifunctional Linkers for Specific Hapten Presentation

Bifunctional linkers are molecules that possess two different reactive groups, enabling the sequential conjugation of two different molecules. In the context of KLH-hapten conjugation, they offer a sophisticated approach to control the orientation and presentation of the hapten to the immune system.

One end of the bifunctional linker can be designed to react specifically with a functional group on the hapten, while the other end is tailored to react with the carrier protein. This directed approach is particularly advantageous when the hapten has multiple functional groups, and a specific attachment site is desired to mimic the structure of the target molecule more accurately. For instance, a bifunctional linker can be used to ensure that a critical epitope on the hapten remains exposed after conjugation to KLH, thereby enhancing the generation of specific antibodies. acs.orgnih.gov

The use of bifunctional linkers allows for the introduction of a spacer arm between the hapten and the carrier protein, which can further optimize the immune response. These linkers can be designed with varying chemical properties to influence the solubility and stability of the final conjugate. The versatility of bifunctional linkers has led to their application in the development of complex immunogens and even dual-acting prodrugs where two different molecules are attached to a carrier. acs.org

Table 1: Examples of Bifunctional Linkers and Their Reactive Groups

Linker Type Reactive Group 1 Reactive Group 2 Application in Bioconjugation
Heterobifunctional Amine-reactive (e.g., NHS ester) Sulfhydryl-reactive (e.g., maleimide) Conjugation of amine-containing haptens to sulfhydryl-modified proteins. ub.edu
Heterobifunctional Carbonyl-reactive (e.g., hydrazide) Amine-reactive (e.g., NHS ester) Conjugation of aldehyde or ketone-containing haptens to proteins.
Click Chemistry Linkers Azide Alkyne Highly specific and efficient conjugation under mild conditions. nih.gov

| Platinum(II)-based Linkers | Platinum(II) complex | N-heteroaromatic or thioether | Coordination-based conjugation to antibodies. nih.gov |

Comparative Analysis with Alternative KLH Conjugation Methods

While reductive amination is a valuable technique, several other chemical methods are commonly used for conjugating haptens to KLH. Each method has its own advantages and limitations.

N-Hydroxysuccinimide (NHS) Ester Chemistry

NHS ester chemistry is a widely used method for conjugating molecules containing primary amines. thermofisher.com The process involves the activation of a carboxyl group on one molecule with N-hydroxysuccinimide (NHS) to form a reactive NHS ester. wikipedia.org This ester then readily reacts with a primary amine on another molecule to form a stable amide bond. thermofisher.comfishersci.ca

Comparison with Reductive Amination:

Target Groups: NHS ester chemistry targets primary amines, similar to the initial step of reductive amination. However, the final linkage is an amide bond, not a secondary amine.

Reaction Conditions: NHS ester reactions are typically performed at a physiological to slightly alkaline pH (7.2 to 9). thermofisher.com

Stability: The resulting amide bond is very stable. fishersci.ca

Efficiency: The efficiency of the reaction can be affected by the hydrolysis of the NHS ester, which increases with pH. thermofisher.com To improve efficiency, especially in aqueous solutions, a water-soluble version, Sulfo-NHS, is often used. thermofisher.comthermofisher.com

Table 2: Comparison of Reductive Amination and NHS Ester Chemistry for KLH Conjugation

Feature Reductive Amination NHS Ester Chemistry
Target on KLH Primary amines (e.g., lysine (B10760008) residues) Primary amines (e.g., lysine residues)
Hapten Functional Group Aldehyde or ketone Carboxylic acid (activated to NHS ester)
Formed Bond Secondary amine Amide
Byproducts Water N-hydroxysuccinimide (NHS)

| Key Advantage | Forms a direct C-N bond without introducing additional linker atoms in the simplest case. | High reactivity and formation of a very stable amide bond. |

Maleimide-Thiol Ligation

Maleimide-thiol ligation is a highly specific and efficient method for bioconjugation. It involves the reaction of a maleimide (B117702) group with a sulfhydryl (thiol) group to form a stable thioether bond. sigmaaldrich.comnih.gov This chemistry is particularly useful for conjugating cysteine-containing peptides to carrier proteins. molecularcloud.orgresearchgate.net

Comparison with Reductive Amination:

Target Groups: This method is highly specific for sulfhydryl groups, which are less abundant on proteins than primary amines, allowing for more controlled conjugation. KLH itself does not have many free sulfhydryls, so it is typically activated with a crosslinker that introduces maleimide groups. sigmaaldrich.com

Reaction Conditions: The reaction proceeds rapidly and selectively at a neutral pH (6.5-7.5). sigmaaldrich.com

Stability: The resulting thioether bond is very stable. nih.gov

Application: It is the preferred method for haptens that contain a unique cysteine residue, as it allows for site-specific attachment.

Carbodiimide-Mediated (EDC) Amide Bond Formation

Carbodiimide chemistry, most commonly employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC or EDAC), is a "zero-length" crosslinking method used to form an amide bond between a carboxyl group and a primary amine. thermofisher.comtaylorandfrancis.com EDC activates the carboxyl group, which then reacts with the amine. nih.gov

Comparison with Reductive Amination:

Mechanism: Like NHS ester chemistry, this method forms an amide bond. However, EDC is a direct coupling agent and does not become part of the final linkage. thermofisher.com

Reaction Conditions: The reaction is typically carried out in a slightly acidic to neutral pH range (4.5-7.2). researchgate.net

Side Reactions: A potential side reaction is the formation of a stable N-acylurea if the activated carboxyl group does not react with an amine. nih.govwikipedia.org The addition of NHS or Sulfo-NHS can improve the efficiency and reduce this side reaction by forming a more stable intermediate ester. thermofisher.com

Application: It is a versatile method for coupling haptens with carboxyl groups to the primary amines on KLH. jpt.com

Cyanylation Methods

Cyanylation-based conjugation is another strategy that can be employed for linking haptens to carrier proteins. While less common than the other methods described, it offers unique advantages in specific contexts. One example involves the use of reagents that can create a reactive species on the protein for subsequent coupling.

In some preclinical studies, various conjugation chemistries have been compared to optimize vaccine immunogenicity. nih.govnih.gov While direct cyanylation of proteins for hapten conjugation is a more specialized technique, related chemistries can be involved in creating specific reactive sites for ligation. For instance, methods to create disulfide-rich peptide-KLH conjugates have been developed, which can be important for producing antibodies against complex peptide structures. nih.gov

The choice of conjugation chemistry is a critical parameter in the design of an effective immunogen. It influences the hapten density, the stability of the conjugate, and the orientation of the hapten, all of which can impact the resulting immune response. A thorough understanding of these different strategies is essential for the successful production of high-quality antibodies.

Characterization and Analytical Methodologies for Klh/reductive Amination Conjugates

Spectroscopic Analysis for Confirmation of Conjugation

Spectroscopic methods provide a rapid and non-destructive means to ascertain the successful formation of the KLH-hapten conjugate.

UV-Vis spectroscopy is a fundamental technique used to confirm the conjugation of a hapten to KLH. researchgate.net The principle lies in the distinct absorption spectra of the carrier protein, the hapten, and the resulting conjugate. Typically, proteins like KLH exhibit a characteristic absorbance maximum at approximately 280 nm due to the presence of aromatic amino acids such as tryptophan and tyrosine. libretexts.org

While UV-Vis spectroscopy provides qualitative confirmation of conjugation, it's important to note that the turbidity of KLH solutions can sometimes interfere with accurate absorbance readings at 280 nm. interchim.fr Despite this, it remains a valuable initial assessment tool.

Chromatographic Techniques for Purification and Analysis

Chromatographic methods are indispensable for both the purification of KLH conjugates from unreacted components and for their detailed analysis.

Gel filtration chromatography, also known as size-exclusion chromatography (SEC), is a powerful technique for separating molecules based on their size. nih.gov This method is particularly well-suited for the purification of large KLH conjugates (which can have molecular weights exceeding 900 kDa) from smaller, unconjugated haptens and reaction by-products. researchgate.net

The process involves passing the reaction mixture through a column packed with a porous gel matrix. nih.gov Larger molecules, such as the KLH conjugate, are excluded from the pores and thus elute first, while smaller molecules enter the pores, resulting in a longer retention time and later elution. nih.gov This technique is often used to remove free crosslinkers and unreacted haptens after the conjugation reaction. lifetein.com For instance, a Sephadex G-25 column can be used to separate the KLH conjugate from the reaction mixture. lifetein.com The effectiveness of the separation can be monitored by collecting fractions and analyzing their immunoreactivity or by other detection methods. researchgate.net

High-Performance Liquid Chromatography (HPLC) offers a high-resolution analytical approach for characterizing KLH conjugates. cellmosaic.com Due to the large size and complex nature of KLH, specific HPLC methods are required for effective analysis.

Size-exclusion HPLC (SEC-HPLC) is a common method used to assess the purity and aggregation state of KLH conjugates. cellmosaic.com For more detailed analysis, other HPLC techniques can be employed. However, traditional reversed-phase chromatography is often unsuitable for intact KLH conjugates due to the protein's large size and potential for irreversible binding to the column matrix. chromforum.org Hydrophobic Interaction Chromatography (HIC) can be a more suitable alternative, offering selectivity similar to reversed-phase but under conditions compatible with maintaining protein integrity. chromforum.org When analyzing KLH conjugates by HPLC, it is crucial to use columns with a large pore size (e.g., at least 1000 Å) to accommodate the large protein. chromforum.org

In some cases, HPLC is used to determine the ratio of peptide or hapten to KLH by analyzing the amount of unreacted peptide remaining after the conjugation reaction. cellmosaic.com

Mass Spectrometry-Based Characterization

Mass spectrometry (MS) provides detailed information about the molecular weight and composition of KLH conjugates, offering a more in-depth analysis than gel electrophoresis.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the detailed characterization of KLH-hapten conjugates. nih.gov Due to the large size and complexity of KLH, which can have a molecular mass in the megadalton range, direct analysis is challenging. nih.gov Therefore, the conjugate is typically digested into smaller peptide fragments using enzymes like trypsin. These peptides are then separated by liquid chromatography and analyzed by tandem mass spectrometry.

This technique can identify the specific lysine (B10760008) residues on the KLH protein that have been modified by the hapten. nih.gov By comparing the MS/MS spectra of peptides from the conjugated KLH to those from the unconjugated protein, researchers can pinpoint the exact sites of hapten attachment. A study on a KLH-peptide conjugate vaccine, for instance, used LC-MS/MS to achieve approximately 85% sequence coverage of the conjugates and identified that a significant percentage of lysine residues were partially conjugated. nih.gov This level of detail is crucial for understanding the structure of the immunogen and how it might be recognized by the immune system. The complexity of identifying conjugation sites is increased by the large number of available lysine residues on the protein scaffold. nih.gov

Table 1: LC-MS/MS Findings for KLH-Peptide Conjugate

ParameterResultCitation
Sequence Coverage~85% nih.gov
KLH1 Lysine Conjugation73% of all lysine residues partially conjugated nih.gov
KLH2 Lysine Conjugation65% of all lysine residues partially conjugated nih.gov

The mass of the conjugate will be higher than that of the unconjugated KLH, and this mass difference can be used to calculate the hapten-to-carrier ratio. nih.gov While MALDI-TOF provides information on the average loading, it does not typically provide site-specific information like LC-MS/MS. cellmosaic.com However, its speed and ability to analyze large biomolecules make it a routine method for assessing the extent of conjugation. nih.gov

Table 2: Comparison of Mass Spectrometry Techniques for KLH Conjugate Analysis

TechniqueInformation ProvidedAdvantagesLimitationsCitation
LC-MS/MSSite-specific identification of hapten conjugation, conjugate compositionDetailed structural informationComplex sample preparation and data analysis nih.gov
MALDI-TOF MSAverage molecular weight of the conjugate, estimation of hapten-to-carrier ratioRapid analysis, suitable for large moleculesDoes not provide site-specific information nih.govcellmosaic.com

Quantitative Determination of Hapten-to-Carrier Ratio

Determining the hapten-to-carrier ratio, or the number of hapten molecules conjugated to each KLH molecule, is a critical parameter that influences the immunogenicity of the conjugate. nih.gov

Amino acid analysis can be employed to quantify the extent of lysine modification. This method involves the acid hydrolysis of both the conjugated and unconjugated KLH to break them down into their constituent amino acids. The resulting amino acid mixture is then analyzed, typically by chromatography, to determine the quantity of each amino acid.

By comparing the amount of lysine in the conjugated sample to that in the unconjugated control, the number of lysine residues that have been modified by the hapten can be calculated. researchgate.net This provides a direct measure of the hapten-to-carrier ratio. The selection of the optimal pH for the reaction is important, as a pH range of 8.5-9.5 is generally optimal for lysine modification. nih.gov

Enzyme-linked immunosorbent assay (ELISA) is a highly sensitive indirect method that can be used to estimate the hapten-to-carrier ratio. nih.gov This immunoassay relies on the specific binding of an antibody to the hapten. In a typical competitive ELISA format, the KLH-hapten conjugate is coated onto a microtiter plate. An antibody specific to the hapten is then added, along with a known amount of free hapten or a hapten-enzyme conjugate.

The degree of antibody binding to the plate-bound conjugate is inversely proportional to the amount of hapten present on the conjugate. By creating a standard curve with known concentrations of the hapten, the amount of hapten on the KLH carrier can be quantified. It is often recommended to use the highest available conjugation ratio of hapten to protein to effectively capture hapten-specific antibodies in an ELISA. biosearchtech.com The chemical structure of the hapten-protein conjugate can influence the results of ELISA-based screening. nih.gov

Immunological Research Applications of Klh/reductive Amination Conjugates

Design of Immunogens for Antibody Production (Preclinical Models)

The primary application of KLH/reductive amination conjugates in preclinical research is the generation of specific antibodies. By covalently linking a hapten of interest to KLH, the hapten is rendered immunogenic, allowing for the production of antibodies that can specifically recognize and bind to it. wikipedia.orglifetein.com

Generation of Hapten-Specific Monoclonal Antibodies

KLH-hapten conjugates are instrumental in the development of monoclonal antibodies (mAbs), which are highly specific antibodies produced by a single B-cell clone. mdpi.com The process involves immunizing an animal, typically a mouse, with the KLH-conjugated hapten. This stimulates an immune response leading to the production of B-cells that secrete antibodies against the hapten. These B-cells are then immortalized by fusing them with myeloma cells to create hybridoma cell lines, each producing a unique monoclonal antibody. mdpi.com

For instance, in the development of monoclonal antibodies against the rabbit CD34 antigen, synthetic peptides corresponding to the extracellular domain of the protein were conjugated to KLH to immunize mice. mdpi.com Similarly, BALB/c mice immunized with phosphorylcholine (B1220837) (PC) conjugated to KLH (PC-KLH) have been used to generate monoclonal antibodies specific for the PC hapten. nih.gov This approach allows for the production of highly specific reagents for use in a variety of research and diagnostic applications.

Table 1: Examples of Haptens Used with KLH for Monoclonal Antibody Production

Hapten Target Antigen/Molecule Research Application
Synthetic Peptides Rabbit CD34 Development of specific reagents for cell identification mdpi.com
Phosphorylcholine (PC) Phosphorylcholine Study of antibody fine specificity and binding nih.gov
Diazinon derivative Diazinon (pesticide) Development of immunoassays for environmental monitoring juniperpublishers.com

Elicitation of Hapten-Specific Polyclonal Antibodies in Animal Models

KLH is a widely used carrier protein for the production of polyclonal antibodies in various animal models, including rabbits and mice. wikipedia.orgthermofisher.com Polyclonal antibodies are a heterogeneous mixture of antibodies that recognize multiple epitopes on a single antigen. The high immunogenicity of KLH ensures a strong and diverse antibody response to the conjugated hapten. wikipedia.orgmolecularcloud.org The abundance of lysine (B10760008) residues on the surface of KLH provides numerous sites for the attachment of haptens via methods like reductive amination, leading to a high hapten-to-carrier ratio and increasing the likelihood of generating a robust hapten-specific antibody response. wikipedia.orgsinobiological.com

The general process involves immunizing an animal with the KLH-hapten conjugate, followed by periodic booster injections to enhance the antibody titer. ucla.edu Serum is then collected, and the polyclonal antibodies are purified for use in various immunoassays. For example, polyclonal antibodies against the F(ab')2 fragment of human immunoglobulin G have been generated by immunizing rabbits with the purified fragment, demonstrating the versatility of this approach for producing antibodies against protein fragments. nih.gov

Exploration of Immunogenicity Mechanisms (Basic Research)

This compound conjugates are not only tools for antibody production but also serve as valuable probes for dissecting the fundamental mechanisms of the immune response.

Understanding T-Cell Dependent Responses Mediated by KLH

The immune response to most haptens is T-cell dependent, meaning that it requires the assistance of T-helper cells to activate B-cells for antibody production. nih.govfrontiersin.org KLH, as a large and complex protein, is efficiently taken up and processed by antigen-presenting cells (APCs). nih.gov Peptides derived from KLH are then presented on the surface of APCs via MHC class II molecules to T-helper cells. nih.gov These activated T-helper cells, in turn, provide the necessary signals to B-cells that have recognized the hapten portion of the conjugate, leading to B-cell proliferation, differentiation, and the secretion of hapten-specific antibodies. lifetein.com The use of KLH-hapten conjugates has been instrumental in studying these intricate cellular interactions. elifesciences.orgnih.gov

Analysis of B-Cell Epitope Presentation by Conjugates

The manner in which a hapten (the B-cell epitope) is presented on the KLH carrier protein significantly influences the resulting antibody response. jpt.com The orientation and density of the hapten on the carrier can affect its recognition by B-cell receptors. nih.gov Researchers can control these factors to some extent through the choice of conjugation chemistry and the design of the hapten itself. For example, attaching a peptide hapten to KLH via its N- or C-terminus can expose different parts of the peptide, potentially leading to the generation of antibodies with different specificities. nih.gov The multimeric presentation of a B-cell epitope on a carrier has been shown to enhance peptide immunogenicity. nih.gov

Influence of Conjugation Chemistry on Epitope Exposure and Neo-Epitope Formation

The chemical method used to conjugate a hapten to KLH, such as reductive amination, can have a profound impact on the immunogenicity of the resulting conjugate. acs.org The conjugation process itself can alter the three-dimensional structure of both the hapten and the carrier protein, potentially leading to the formation of new antigenic determinants, known as neo-epitopes. avantorsciences.com These neo-epitopes can elicit an immune response that is not directed against the original hapten or carrier. While sometimes an unintended consequence, the generation of neo-epitopes can also be exploited in certain vaccine design strategies. The choice of cross-linking agent and the specific reaction conditions of the reductive amination process can influence the extent of protein modification and, consequently, the exposure of the desired epitope and the formation of neo-epitopes. acs.org

Applications in Immunoassay Development (Research Tools)

The conjugation of haptens to Keyhole Limpet Hemocyanin (KLH) via reductive amination is a foundational technique for developing immunological research tools. This method creates stable conjugates that are essential for producing antibodies against small molecules and for their subsequent use in various immunoassay formats. Reductive amination involves the formation of a Schiff base between an aldehyde or ketone group on the hapten and a primary amine (e.g., the epsilon-amino group of a lysine residue) on the carrier protein, which is then reduced to a stable secondary amine linkage.

Production of Coating Antigens for ELISA

In Enzyme-Linked Immunosorbent Assays (ELISA), KLH-hapten conjugates prepared through reductive amination can serve as critical coating antigens. These antigens are immobilized on the surface of microtiter plates to capture specific antibodies from a sample. mybiosource.com The principle involves the binding of antibodies present in the sample to this pre-coated antigen. mybiosource.com

A strategic approach to enhance assay sensitivity and specificity is the use of "heterologous" coating antigens. rsc.org In this design, the hapten used for coating the ELISA plate differs slightly from the hapten used for immunization to produce the antibodies. For instance, polyclonal antibodies can be generated by immunizing an animal with a KLH conjugate of one type of hapten, while a second, structurally related hapten conjugate is used as the coating antigen. nih.gov This strategy helps to select for antibodies that bind specifically to the core structure of the target analyte, rather than to the linker arm or the conjugate bridge, thereby improving the assay's performance. rsc.org For example, in the development of an ELISA for the fungicide thiram, one hapten type was used for immunization, while a second type was used as the coating antigen, leading to a specific and sensitive competitive assay. nih.gov

Development of Competitive Immunoassays for Hapten Detection

Competitive immunoassays are a powerful tool for the quantitative detection of small molecules (haptens), such as pesticides, toxins, and drugs. The reductive amination method is instrumental in preparing the necessary reagents for these assays. escholarship.orgnih.gov The process typically begins with the synthesis of a hapten derivative that contains an aldehyde group, which facilitates its conjugation to a carrier protein like KLH. escholarship.org

In a competitive immunoassay, the free hapten in a sample competes with a fixed amount of a labeled or coated hapten-conjugate for a limited number of antibody binding sites. The signal generated is inversely proportional to the concentration of the hapten in the sample.

A notable application of this technique is the development of a highly sensitive indirect competitive chemiluminescent enzyme immunoassay (CLEIA) for the herbicide dicamba (B1670444). escholarship.orgnih.gov Researchers synthesized novel dicamba haptens containing an aldehyde group, which were then conjugated to a carrier protein via reductive amination. escholarship.orgnih.gov This approach led to the production of polyclonal antibodies that enabled the development of a CLEIA with a half-maximal inhibitory concentration (IC50) of 0.874 ng/mL, a sensitivity reported to be over fifteen times greater than that of a conventional ELISA for the same compound. escholarship.orgnih.gov This assay proved effective for quantifying dicamba in environmental soil and soybean samples. escholarship.orgnih.gov

Table 1: Findings in Competitive Immunoassay Development

Target Hapten Assay Type Key Reagent Reported IC50 Application Source(s)
Dicamba CLEIA Hapten with aldehyde group conjugated to carrier protein via reductive amination. 0.874 ng/mL Environmental monitoring of herbicides in soil and crops. escholarship.orgnih.gov
Thiram ELISA Heterologous hapten strategy; one hapten for immunization, another for coating. 0.24 µg/mL Detection of fungicides. nih.gov

Preclinical Vaccine Research and Development (Focus on Antigen Design and Immunological Response Mechanisms in Animal Models)

The high immunogenicity of KLH makes it an excellent carrier protein for weakly immunogenic antigens in preclinical vaccine research. molecularcloud.org The covalent attachment of antigens to KLH via reductive amination creates robust glycoconjugate or peptide-based vaccine candidates capable of eliciting strong, specific immune responses in animal models. nih.govjpt.com

Carbohydrate-Based Antigen Conjugates (e.g., Glycoconjugate Vaccine Candidates)

Glycoconjugate vaccines, which consist of a carbohydrate antigen covalently linked to a carrier protein, are among the safest and most effective vaccines developed. nih.gov Reductive amination is a key chemical method for this conjugation. nih.gov The reaction typically occurs in aqueous solutions at a pH of ~6–9, using a mild reducing agent like sodium cyanoborohydride to convert the intermediate imine to a stable amine bond. nih.gov

To achieve this conjugation, the carbohydrate antigen must possess a carbonyl group (an aldehyde or ketone). A common strategy involves the chemical modification of the carbohydrate to introduce a reactive aldehyde. For instance, a hexasaccharide featuring an allyl moiety at its reducing end was treated with ozonolysis to generate an aldehyde, which was then conjugated to KLH through reductive amination. nih.gov This process resulted in a glycoconjugate with an estimated 150 oligosaccharide units per KLH molecule. nih.gov A similar approach with a pent-1-ene modified monosaccharide yielded a conjugate with approximately 350 epitopes per KLH molecule. nih.gov

This methodology has been applied to develop vaccine candidates against various pathogens by using their capsular polysaccharides (CPS) as the carbohydrate antigen. nih.govnih.gov The use of KLH as a carrier for carbohydrate antigens is also supported by findings that immunization with KLH can produce antibodies against tumor-associated carbohydrate antigens. nih.gov The resulting antibody responses can be evaluated in detail using tools like carbohydrate microarrays. nih.gov

Table 2: Examples of this compound in Carbohydrate-Based Antigen Design

Carbohydrate Antigen Modification/Conjugation Strategy Antigen Density on KLH Research Goal Source(s)
Synthetic Hexasaccharide Introduction of an allyl group, followed by ozonolysis to create an aldehyde for reductive amination. ~150 units per protein Preclinical vaccine candidate development. nih.gov
Pent-1-ene Modified Monosaccharide Ozonolysis of the pentene moiety to create an aldehyde for reductive amination. ~350 units per protein Preclinical vaccine candidate development. nih.gov

Peptide-Based Antigen Conjugates

Synthetic peptides, while representing specific epitopes of a target protein, are often too small to be immunogenic on their own. jpt.comnih.gov Conjugating these peptides to a large carrier protein like KLH is a widely used strategy to enhance their immunogenicity and generate high-titer anti-peptide antibodies. jpt.com KLH is particularly effective because its large, complex structure provides numerous sites for peptide attachment and presents the epitopes in a way that can trigger a robust immune response. jpt.com

While other chemistries such as those involving maleimide (B117702) or glutaraldehyde (B144438) are common for peptide conjugation, reductive amination offers a stable and effective alternative. jpt.comthermofisher.com For this method to be employed, the peptide must be synthesized or modified to contain a carbonyl group. The aldehyde or ketone on the peptide reacts with the amine groups of lysine residues on the KLH surface, followed by reduction to form a stable covalent bond. The resulting conjugate presents the peptide epitope in a conformation that can mimic its native state within a protein, leading to a more targeted antibody response. jpt.com The design of the KLH-peptide conjugate is crucial for maximizing the effectiveness of the immunization strategy. jpt.com

Small Molecule Hapten Conjugates (e.g., Toxins, Drug Analogs)

The conjugation of small molecule haptens, such as toxins or drug analogs, to KLH via reductive amination is a critical step in developing antibodies for research, diagnostics, and preclinical vaccine studies. nih.gov These small molecules are not immunogenic by themselves and require conjugation to a carrier to elicit an immune response. nih.gov

Research into generating antibodies against the herbicide atrazine (B1667683) demonstrated the importance of hapten density on the carrier protein. nih.gov In this study, an atrazine derivative was conjugated to a carrier protein at various molar ratios. The results showed that a high antibody titer with moderate specificity was achieved with a hapten density of approximately 15 molecules per carrier protein. nih.gov This highlights that the stoichiometry of the hapten-protein conjugate is a crucial parameter to control during synthesis to ensure the production of specific, high-affinity antibodies. nih.gov This principle is broadly applicable to the design of immunogens for various small molecules, including environmental toxins and drug analogs, for preclinical evaluation in animal models.

Nucleic Acid-Protein Conjugates (e.g., DNA-KLH)

Nucleic acid-protein conjugates are hybrid molecules created by covalently linking a nucleic acid, such as a DNA oligonucleotide, to a protein. In immunological research, these conjugates are powerful tools for eliciting and studying immune responses against nucleic acids. Small nucleic acid molecules, or haptens, are typically not immunogenic on their own. However, by conjugating them to a large, immunogenic carrier protein like Keyhole Limpet Hemocyanin (KLH), they can trigger a robust antibody response. jpt.commolecularcloud.org KLH is particularly effective due to its large size and complex structure, which presents multiple sites for conjugation and stimulates a strong, T-cell dependent immune response. jpt.commolecularcloud.orgfrontiersin.orgthermofisher.com This makes DNA-KLH conjugates invaluable for producing anti-DNA antibodies, which are critical for research into autoimmune diseases such as Systemic Lupus Erythematosus (SLE). nih.gov

One of the chemical methods used to create these vital research tools is reductive amination. This strategy forms a stable covalent bond between the nucleic acid and the protein carrier. A novel approach for creating site-specific, stable DNA-protein conjugates utilizes this reaction. nih.gov The process involves the reaction between an aldehyde group, which can be introduced into the DNA (for example, at a modified 7-deazaguanine (B613801) residue), and the primary amine groups found in the side chains of amino acids like lysine or arginine on the protein. nih.gov This initial reaction forms a Schiff base, which is then reduced by a mild reducing agent, such as sodium cyanoborohydride, to form a stable, secondary amine linkage. This method allows for the creation of well-defined conjugates, which is crucial for understanding the specific immune responses they elicit. nih.gov

Detailed Research Findings

The application of nucleic acid-KLH conjugates has led to significant findings, particularly in the field of immunology and autoimmune disease research. Studies have demonstrated that these conjugates can successfully induce the production of specific antibodies against nucleic acids, enabling researchers to investigate their pathological roles.

For instance, early research focused on developing methods to link DNA fragments to protein carriers to study SLE. In one study, oligonucleotides were successfully conjugated to KLH using a glutaraldehyde linker, which functions via a mechanism related to reductive amination by creating reactive aldehyde groups. nih.gov The resulting oligonucleotide-KLH conjugate was shown to be immunogenic in several strains of mice, successfully raising both hemagglutinating antibodies and IgG antibodies against denatured DNA. nih.gov Furthermore, the conjugate was recognized by pre-existing anti-DNA antibodies from lupus patients, highlighting its relevance as a tool for studying and potentially developing therapies for SLE. nih.gov

More recent and detailed methodologies have focused on creating highly specific and stable conjugates to better understand DNA-protein cross-links, which are a form of DNA damage. A key study developed a post-synthetic reductive amination strategy to create mimics of these cross-links. nih.gov While this study used various proteins, including the DNA repair protein AlkB, the chemical principles are directly applicable to creating KLH conjugates. The research confirmed the formation of stable covalent bonds between an aldehyde-containing 7-deazaguanine in a DNA strand and the lysine and arginine residues of the protein. The precise nature of these linkages was meticulously characterized using advanced mass spectrometry techniques. nih.gov This provides a robust framework for producing well-defined DNA-KLH immunogens for highly specific immunological studies.

The table below summarizes key research findings related to the development and application of nucleic acid-protein conjugates for immunological research.

Conjugate SystemResearch FocusKey FindingsAnalytical Methods Used
Oligonucleotide-KLH Development of an immunogen for SLE research. nih.govThe conjugate successfully induced hemagglutinating and IgG antibodies against denatured DNA in mice. It also inhibited the binding of anti-DNA antibodies from lupus patient sera, confirming its antigenic properties. nih.govUltraviolet Absorbance Spectrum, Diphenylamine Assay, Hemagglutination Inhibition, Solid-Phase Radioimmunoassay (SPRIA). nih.gov
DNA (with aldehyde)-Protein (AlkB, RNase A, etc.) Development of a reductive amination method to create stable, site-specific DNA-protein cross-links for research on DNA damage and repair. nih.govA stable, hydrolytically-resistant bond was formed between an aldehyde on a modified guanine (B1146940) in DNA and lysine/arginine side chains on proteins. The exact amino acid residues involved in the cross-linking were identified. nih.govNano High-Performance Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (Nano HPLC-ESI+-MS/MS). nih.gov

These studies underscore the utility of DNA-KLH conjugates prepared via reductive amination and related methods. They serve as essential reagents for generating specific anti-DNA antibodies, which are instrumental in probing the mechanisms of autoimmune diseases and understanding complex biological processes like DNA damage and repair. nih.govnih.gov

Future Directions and Advanced Research in Klh/reductive Amination Bioconjugation

Advancements in Site-Specific Conjugation Approaches on KLH

Traditional bioconjugation methods often result in a heterogeneous mixture of conjugates with varying hapten-to-carrier ratios and attachment sites. This lack of uniformity can impact the immunogenicity and reproducibility of the resulting immunogen. To address this, research has increasingly focused on developing site-specific conjugation strategies for KLH.

One common approach involves the use of heterobifunctional crosslinkers. For instance, m-Maleimidobenzoyl-N-hydroxysuccinimide ester (MBS) is frequently used to link peptides to KLH. lifetein.comnih.gov This method targets the ε-amino group of lysine (B10760008) residues on the KLH protein, forming stable amide bonds, and the maleimide (B117702) group reacts with a sulfhydryl group (e.g., from a cysteine residue) on the hapten, creating a stable thioether bond. sigmaaldrich.com This allows for a more controlled conjugation process compared to less specific methods like those using glutaraldehyde (B144438). interchim.fr

Recent advances in bioconjugation chemistry are exploring even more precise methods. nih.govnih.gov These include targeting less common amino acids or incorporating unnatural amino acids with unique reactive groups into the protein structure. While direct reductive amination targets lysine residues, combining it with other orthogonal chemistries can provide more control over the conjugation sites. The goal is to produce a well-defined conjugate with a specific number of haptens attached at predetermined locations on the KLH molecule, thereby ensuring a consistent and optimized immune response.

Key Research Findings in Site-Specific KLH Conjugation:

Conjugation StrategyTarget Residue on KLHHapten Reactive GroupCrosslinker ExampleResulting BondReference
Amine-to-ThiolLysine (ε-amino group)Cysteine (sulfhydryl group)MBSThioether lifetein.comsigmaaldrich.com
Carboxyl-to-AmineAspartic/Glutamic AcidAmineEDCAmide biosyn.com

Application of Enzymatic Reductive Amination for Enhanced Specificity and Efficiency

Enzymatic methods are gaining prominence in bioconjugation due to their high specificity and efficiency under mild reaction conditions. nih.gov In the context of reductive amination, enzymes like imine reductases (IREDs) and reductive aminases (RedAms) offer significant advantages over traditional chemical methods. acs.org

These enzymes catalyze the formation of a C-N bond between a carbonyl group (on the hapten) and an amine group (on the carrier protein) with high stereo- and regioselectivity. nih.govacs.org This enzymatic approach can lead to the synthesis of chiral amines from various precursors, a level of control that is difficult to achieve with standard chemical reductive amination. acs.orgwikipedia.org

The application of enzymatic reductive amination to KLH conjugation holds the promise of producing highly homogeneous immunogens. By leveraging the specificity of enzymes, it is possible to target specific lysine residues on the KLH surface, leading to a uniform orientation of the hapten and a consistent hapten density. This, in turn, can enhance the desired immune response. While the direct application of reductive aminases to KLH is still an emerging area, the principles established in other protein systems demonstrate its potential. nih.gov

Comparison of Chemical vs. Enzymatic Reductive Amination:

FeatureChemical Reductive AminationEnzymatic Reductive Amination
Specificity Lower, can target multiple residuesHigh, often site- and stereospecific
Reaction Conditions Can be harsh, may require pH adjustmentsMild, physiological conditions
Byproducts Can generate unwanted side productsFewer byproducts, cleaner reaction
Efficiency Can be high but may lead to heterogeneityHigh, with potential for full conversion
Control Limited control over conjugation sitesPrecise control over attachment points

Design of Novel Hapten Structures and Linkers for Improved Immunogen Presentation

The design of the hapten and the linker that connects it to the carrier protein is critical for the success of an immunogen. researchgate.netrsc.org A well-designed hapten should mimic the three-dimensional structure of the target molecule to elicit specific antibodies. nih.gov The linker, on the other hand, should be long enough to present the hapten effectively to the immune system without itself being immunogenic, which could lead to the production of linker-specific antibodies and reduce the desired hapten-specific response. nih.gov

Recent research has focused on developing novel haptens and linkers to improve immunoassays and vaccine efficacy. For example, studies have shown that incorporating a phenyl-containing linker into a histamine (B1213489) hapten significantly enhanced its immunological properties. nih.gov Another study demonstrated that the rational design of a tylosin (B1662201) hapten, based on its structure, led to the production of high-quality antibodies for use in immunoassays. nih.gov

The choice of linker chemistry is also crucial. Different linkers can be used to attach haptens to KLH, and the selection depends on the functional groups available on the hapten. For hydrophobic haptens, novel conjugation methods have been developed to improve their solubility and presentation. nih.gov The ultimate goal is to create a hapten-linker construct that maximizes the exposure of the relevant epitopes of the hapten, leading to a robust and highly specific immune response. rsc.org

Examples of Hapten and Linker Design Strategies:

Target MoleculeHapten Design PrincipleLinker StrategyDesired OutcomeReference
HistaminePhenyl-contained linkerHeterologous linker for coating antigenEnhanced immunological properties and reduced linker recognition nih.gov
TylosinStructure-based design to mimic the targetAttachment at a site distant from key epitopesHigh-affinity monoclonal antibodies nih.gov
HeroinLinker attachment at C14 positionTetanus toxoid carrier with adjuvantAntibodies effective against heroin and its metabolites rsc.org
Atrazine (B1667683)Maximally exposed characteristic amino groupActive ester method for conjugationHighly sensitive and specific monoclonal antibodies escholarship.org

Computational Modeling and Rational Design in Conjugate Development

Computational modeling and rational design are becoming indispensable tools in modern protein engineering and drug development. nih.govresearchgate.net These approaches are now being applied to the design of hapten-carrier conjugates to predict and optimize their immunogenic properties.

Computational methods can be used to model the three-dimensional structure of KLH and to identify the most accessible and immunogenically favorable sites for hapten conjugation. nih.gov By simulating the interaction between the hapten-conjugate and the components of the immune system, researchers can rationally design conjugates with improved efficacy. For instance, computational tools can help in designing haptens that are better mimics of the target molecule or in selecting linkers that provide optimal spacing and flexibility for hapten presentation. nih.gov

Furthermore, computational models can predict the folding of proteins and identify functional hotspots, which can guide the site-specific modification of KLH. researchgate.netnih.gov As our understanding of the immune response at a molecular level grows, so too will the power of computational approaches to design the next generation of highly effective and specific immunogens. The integration of computational design with experimental validation is expected to accelerate the development of new vaccines and diagnostic reagents. plos.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.